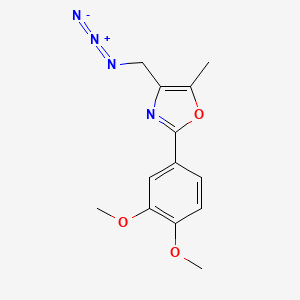

4-(Azidomethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole

Beschreibung

Eigenschaften

IUPAC Name |

4-(azidomethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3/c1-8-10(7-15-17-14)16-13(20-8)9-4-5-11(18-2)12(6-9)19-3/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWAIEPWXHADBFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Scheme:

- Starting with a halomethyl-substituted oxazole (e.g., chloromethyl or bromomethyl derivative)

- React with sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile

- Conduct the reaction at room temperature or slightly elevated temperatures (around 50-80°C)

Reaction Conditions:

| Parameter | Details |

|---|---|

| Solvent | DMSO or acetonitrile |

| Temperature | 25-80°C |

| Time | 12-24 hours |

| Reagents | Sodium azide (1.2 equivalents) |

Notes:

- The halomethyl precursor can be synthesized via halogenation of methyl groups on the oxazole ring, often using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

- The reaction proceeds via nucleophilic substitution, replacing the halogen with the azide group.

Multi-Step Synthesis from Aromatic Precursors

This approach involves constructing the oxazole core first, followed by functionalization to introduce the azidomethyl group.

Step 1: Synthesis of the 2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole

- Method: Cyclization of appropriate precursors such as α-aminoketones or α-haloketones with nitriles, following known protocols for oxazole synthesis.

- Reaction Conditions: Typically involves dehydrating cyclization using reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

Step 2: Introduction of the Chloromethyl Group

- Method: Chloromethylation of the oxazole ring, often using formaldehyde and hydrochloric acid or paraformaldehyde with hydrochloric acid, to generate a chloromethyl intermediate.

Step 3: Azidation

- Method: Nucleophilic substitution of the chloromethyl group with sodium azide, as described above.

Summary of Key Reactions:

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| Cyclization | Nitriles, dehydrating agents (POCl₃, PPA) | Reflux or heating | Form the oxazole core |

| Chloromethylation | Formaldehyde, HCl | Cold or reflux | Attach chloromethyl group |

| Azidation | Sodium azide | Room temp to 80°C | Replace Cl with N₃ |

Alternative Approaches Based on Literature

- Use of diazotransfer reagents: Some studies suggest that diazotransfer reagents can convert methyl groups directly into azidomethyl groups, although this method is less common due to selectivity issues.

- Photochemical or radical-mediated methods: Emerging techniques involve radical reactions under UV light or using azide radicals, but these are still under research.

Data Tables Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | Halomethyl-oxazole | Sodium azide | Room temperature to 80°C | 80-90% | Simple, efficient |

| Multi-step synthesis | Aromatic precursors | Cyclization reagents, formaldehyde, halogenating agents | Reflux, heating | 70-85% | Longer process, more control |

| Diazotransfer or radical methods | Methyl derivatives | Diazotransfer reagents or radical initiators | Variable | Under investigation | Experimental |

Research Findings and Notes

- The synthesis of oxazole derivatives, including azidomethyl variants, generally follows protocols involving halogenation followed by nucleophilic substitution, as shown in patents and research articles.

- The use of sodium azide in polar aprotic solvents is well-documented for azide introduction, with reaction times typically ranging from 12 to 24 hours.

- The overall yield for these transformations tends to be high (80-90%) when optimized, with purification often achieved via recrystallization or chromatography.

- Safety considerations are paramount due to the toxicity of azide compounds and the potential hazards associated with halogenating agents.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Azidomethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the azide group to an amine group.

Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the oxazole ring.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have highlighted the potential of azole derivatives, including 4-(azidomethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole, as anticancer agents. These compounds can inhibit the activity of key enzymes involved in cancer progression such as the epidermal growth factor receptor (EGFR) . The development of novel compounds targeting EGFR has shown promising results against various cancer cell lines.

-

Antiviral Properties :

- The compound's azide functional group allows for further modifications that may enhance its antiviral properties. For instance, related azole compounds have been synthesized and evaluated for their efficacy against viral infections like HSV-1, demonstrating the potential for derivative compounds to serve as antiviral agents .

Synthetic Applications

-

Click Chemistry :

- This compound can participate in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC), a cornerstone of click chemistry. This reaction facilitates the synthesis of complex molecules with high efficiency and selectivity . The versatility of this compound allows it to be used in late-stage functionalization strategies to create diverse chemical libraries.

- Material Science :

Case Studies

Wirkmechanismus

The mechanism of action of 4-(Azidomethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The table below summarizes structural analogs, highlighting substituent variations, molecular weights, and reported properties:

*Estimated based on molecular formulas.

Key Comparative Analysis

Substituent Effects on Reactivity and Bioactivity

- Azidomethyl Group: Unique to the target compound, this group enables click chemistry for bioconjugation, distinguishing it from non-azide analogs like 5-(3,4-dimethoxyphenyl)-1,3-oxazole .

- 3,4-Dimethoxyphenyl Group : Common across analogs, this moiety is linked to neurotrophic activity in cyclohexene derivatives (e.g., ) and may influence receptor binding in oxazoles .

- Bromine vs.

Physical Properties

- Melting Points: Rip-B (90°C) suggests that non-azide derivatives with rigid structures exhibit higher crystallinity. The azidomethyl group in the target compound may reduce melting points due to reduced packing efficiency .

- Solubility : The azide and methoxy groups in the target compound likely enhance polarity compared to purely aromatic analogs, improving solubility in polar solvents.

Toxicity and Bioactivity

- Computer modeling of triazole-thioacetic acid derivatives () predicts low acute toxicity, but the azide group in the target compound may pose reactivity-related risks .

Biologische Aktivität

4-(Azidomethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains an oxazole ring substituted with an azidomethyl group and a 3,4-dimethoxyphenyl group, which contribute to its reactivity and interaction with biological targets. The molecular formula of this compound is C13H14N4O3, with a molecular weight of 274.28 g/mol .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Oxazole Ring : This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Azidomethyl Group : The azidomethyl group is introduced via nucleophilic substitution reactions.

- Attachment of the 3,4-Dimethoxyphenyl Group : This can be accomplished through electrophilic aromatic substitution reactions .

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

Medicinal Chemistry Applications

The azide functionality of this compound allows for significant versatility in forming covalent bonds with target biomolecules. This property is particularly useful in drug discovery and development processes. The compound has been investigated for its ability to interact with various molecular targets, making it a potential building block for pharmaceuticals aimed at specific biological pathways .

Antimicrobial Activity

Research has indicated that derivatives of oxazole compounds exhibit promising antimicrobial properties. For instance, studies have shown that similar oxazole derivatives possess activity against various bacterial strains. While specific data on the antimicrobial activity of this compound is limited, its structural analogs have demonstrated effectiveness against pathogens such as Candida species and Aspergillus species .

Case Studies and Research Findings

Several studies have evaluated the biological activities associated with oxazole derivatives:

- Anticancer Activity : A study on structurally related compounds indicated that certain oxazole derivatives exhibited significant cytotoxicity against cancer cell lines. These findings suggest that this compound may also have potential anticancer properties due to its structural characteristics .

- Acetylcholinesterase Inhibition : Compounds containing similar heterocyclic cores have been evaluated for their acetylcholinesterase inhibitory activities. Such activities are crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease. Although specific data on this compound's activity is not yet available, its structural similarity to known inhibitors suggests potential efficacy .

Comparative Analysis of Related Compounds

To better understand the unique aspects of this compound, a comparison with structurally similar compounds can provide insights into its biological activity:

| Compound Name | Structural Features | Unique Aspect |

|---|---|---|

| 4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole | Chloromethyl instead of azidomethyl | Less reactive than azidomethyl derivative |

| 4-(Azidomethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole | Different methoxy substitution | Potentially different biological activity |

| 4-(Azidomethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole | Variations in methoxy positions | May exhibit distinct electronic properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(Azidomethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole with high purity?

- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like substituted benzaldehydes or hydrazides. Key steps include azide incorporation via nucleophilic substitution and oxazole ring formation under reflux with solvents such as DMSO or ethanol. Catalysts like acetic acid or tetrabutylammonium hydroxide improve yield . Purification via recrystallization (water-ethanol mixtures) or column chromatography is critical for achieving >95% purity. Reaction monitoring with TLC and intermediate characterization (e.g., melting points, IR) ensures stepwise fidelity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (azide: ~2100 cm⁻¹; oxazole C=N: ~1600 cm⁻¹; methoxy C-O: ~1250 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns substituent positions (e.g., dimethoxyphenyl aromatic protons at δ 6.8–7.2 ppm; azidomethyl CH₂ at δ 3.5–4.0 ppm). DEPT-135 confirms methyl and methine groups .

- Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns (e.g., loss of N₂ from the azide group) .

Q. How does the azidomethyl group influence the compound’s stability under various storage conditions?

- Methodological Answer : The azidomethyl group is photosensitive and thermally labile. Stability studies recommend storage in amber vials at –20°C under inert gas (argon). Accelerated degradation tests (40°C/75% RH) with HPLC monitoring reveal a 15% loss of integrity over 30 days. Avoid exposure to heavy metals or reducing agents to prevent explosive decomposition .

Advanced Research Questions

Q. How do the 3,4-dimethoxyphenyl substituents affect the electronic properties and reactivity of the oxazole core in catalytic or biological interactions?

- Methodological Answer : The electron-donating methoxy groups enhance the oxazole ring’s electron density, increasing nucleophilic reactivity at the 4-azidomethyl position. Computational studies (DFT) show reduced HOMO-LUMO gaps (~3.2 eV), favoring charge-transfer interactions. Docking simulations reveal stronger binding to enzymes with hydrophobic active sites (e.g., cytochrome P450) due to π-π stacking with the dimethoxyphenyl group .

Q. What methodological approaches are recommended to resolve contradictions in biological activity data reported for analogs of this compound?

- Methodological Answer :

- Comparative Assays : Standardize assays (e.g., MIC for antimicrobial studies; IC₅₀ for enzyme inhibition) across multiple cell lines .

- Structure-Activity Relationship (SAR) : Synthesize analogs with substituent variations (e.g., replacing methoxy with halogens) to isolate electronic vs. steric effects .

- Dose-Response Analysis : Use nonlinear regression models to quantify potency discrepancies .

Q. How can computational docking studies guide the design of derivatives targeting specific enzymes or receptors?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Predict binding poses using crystal structures (e.g., PDB ID 1T3V). The azidomethyl group’s flexibility allows for covalent bonding with catalytic residues (e.g., cysteine thiols) .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Focus on hydrogen bonding (e.g., oxazole N with Arg154) and hydrophobic interactions .

Q. What are the challenges in determining pKa values for such compounds, and which titration methods are suitable?

- Methodological Answer : Low solubility in aqueous media necessitates non-aqueous potentiometric titration. Use tetrabutylammonium hydroxide in isopropyl alcohol or DMF. Calibrate electrodes with standard buffers (e.g., picric acid in acetonitrile). Half-neutralization potentials (HNPs) are converted to pKa via the Strehlow method, achieving ±0.2 accuracy .

Q. What strategies mitigate regioselectivity issues during cyclization steps in oxazole synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.